N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide is a complex organic compound that features a quinoxaline core, a trifluoroacetamide group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or its derivatives, under acidic conditions.
Introduction of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoroacetamide Group: This is usually done by reacting the intermediate with trifluoroacetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Higher oxidation state quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-phenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)-acetamide
- N-(2-chloro-phenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)-acetamide
Uniqueness
N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct electronic properties and potential biological activities. This sets it apart from similar compounds that may lack this functional group .
Properties
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O2/c17-8-5-6-10(23-15(25)16(18,19)20)9(7-8)13-14(24)22-12-4-2-1-3-11(12)21-13/h1-7H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWFJUDGDRAZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Cl)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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